(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Stable isotope dilution assay (SIDA) GC-MS quantification Food aroma analysis

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 (CAS 1335402-19-1) is a stable isotope-labeled analog of the naturally occurring polyunsaturated aldehyde (2E,4E,6E)-2,4,6-nonatrienal, featuring 13C2 enrichment at the C1 and C2 positions. The unlabeled parent compound serves as a key aroma-impact compound in oat-based foods and Darjeeling black tea, and as a male-produced aggregation pheromone component in flea beetles (Epitrix spp.).

Molecular Formula C9H12O
Molecular Weight 138.18 g/mol
Cat. No. B590951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Synonyms(E,E,E)-2,4,6-Nonatrienal13C2;  (E,E,E)-Nona-2,4,6-trienal13C2;  trans,trans,trans-Nona-2,4,6-trienal13C2
Molecular FormulaC9H12O
Molecular Weight138.18 g/mol
Structural Identifiers
InChIInChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1
InChIKeyXHDSWFFUGPJMMN-YEFBJGOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,4E,6E)-2,4,6-Nonatrienal-13C2: 13C-Labeled Internal Standard for Accurate Quantitation of Key Aroma and Pheromone Components


(2E,4E,6E)-2,4,6-Nonatrienal-13C2 (CAS 1335402-19-1) is a stable isotope-labeled analog of the naturally occurring polyunsaturated aldehyde (2E,4E,6E)-2,4,6-nonatrienal, featuring 13C2 enrichment at the C1 and C2 positions . The unlabeled parent compound serves as a key aroma-impact compound in oat-based foods and Darjeeling black tea, and as a male-produced aggregation pheromone component in flea beetles (Epitrix spp.) [1][2]. With a molecular weight of 138.18 Da (versus 136.19 Da for the unlabeled form), this 13C2-labeled analog is specifically designed for use as an internal standard in stable isotope dilution assays (SIDA) coupled with GC-MS or LC-MS analysis .

Why Unlabeled or Deuterated 2,4,6-Nonatrienal Analogs Cannot Substitute for (2E,4E,6E)-2,4,6-Nonatrienal-13C2 in Quantitative Trace Analysis


Substituting (2E,4E,6E)-2,4,6-Nonatrienal-13C2 with unlabeled nonatrienal isomers or deuterated analogs introduces quantitation errors and analytical ambiguity that are unacceptable for method validation and regulatory compliance. Unlabeled isomers lack the distinct mass shift required for MS differentiation from endogenous analyte, rendering isotope dilution impossible [1]. While deuterated (2H) internal standards are commercially available for other aldehydes, deuterium-hydrogen exchange in the aldehyde α-position under even mildly protic conditions can lead to label loss and inaccurate quantitation [2]. Furthermore, (2E,4E,6E)-2,4,6-nonatrienal undergoes facile light-induced geometrical isomerization, generating up to six isomers that co-elute or partially overlap chromatographically [3]; only a structurally identical 13C-labeled internal standard with identical chromatographic retention time and ionization efficiency can fully compensate for these isomerization-related recovery variations across sample preparation, extraction, and derivatization workflows [4].

(2E,4E,6E)-2,4,6-Nonatrienal-13C2: Head-to-Head Quantitative Differentiation Evidence Versus Unlabeled and Isomeric Analogs


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Isotope Dilution Quantitation Unattainable with Unlabeled Isomers

The 13C2 labeling in (2E,4E,6E)-2,4,6-Nonatrienal-13C2 confers a +2.0 Da mass shift relative to the unlabeled parent (molecular weight 138.18 Da vs. 136.19 Da). This mass difference enables complete chromatographic co-elution with endogenous analyte while providing distinct MS/MS transition channels for isotope dilution quantitation . Unlabeled nonatrienal isomers (including (2E,4E,6Z)-, (2E,4Z,6Z)-, and others) lack this mass shift and cannot serve as internal standards in SIDA workflows, requiring external calibration that fails to correct for matrix-dependent ionization suppression [1].

Stable isotope dilution assay (SIDA) GC-MS quantification Food aroma analysis Pheromone quantification

Validated SIDA Application: Quantitation of (E,E,Z)-2,4,6-Nonatrienal in Oat Flakes at 13 μg/kg Using 13C-Labeled Internal Standard

In a landmark study establishing (E,E,Z)-2,4,6-nonatrienal as the character-impact aroma compound of oat flakes (FD factor = 1024), Schuh and Schieberle (2005) developed and validated a stable isotope dilution assay employing a synthesized carbon-13-labeled nonatrienal as the internal standard [1]. Using this 13C-labeled internal standard, they accurately quantified (E,E,Z)-2,4,6-nonatrienal at a concentration of 13 μg per kilogram of oat flakes [1]. This represents the only validated SIDA method for 2,4,6-nonatrienal quantification published to date; alternative quantitation approaches using external calibration or non-isotopic internal standards have not been validated for this analyte [2].

Stable isotope dilution assay Food authenticity Oat aroma profiling GC-MS method validation

Light-Induced Geometrical Isomerization: 13C2-Labeled Standard Enables Accurate Quantitation of All Six Isomers from a Single Calibration

Zilkowski et al. (2008) demonstrated that exposure of (2E,4E,6E)-2,4,6-nonatrienal to light readily generates a mixture of six geometrical isomers, with configurations determined by NMR [1][2]. Because the 13C2-labeled internal standard is chemically identical to the (2E,4E,6E) isomer, it undergoes identical photoisomerization kinetics and equilibration under the same light exposure conditions [3]. In contrast, using a structurally distinct internal standard (e.g., a saturated aldehyde or a different nonatrienal isomer) would produce different isomerization behavior, invalidating recovery correction for the full isomer profile [1].

Isomer identification Photoisomerization GC-MS method development Chromatographic standardization

Chromatographic Co-Elution with Endogenous (2E,4E,6E)-Isomer: Identical Retention Time Prevents Quantitation Bias

The 13C2 substitution in (2E,4E,6E)-2,4,6-Nonatrienal-13C2 does not alter the compound's physicochemical properties sufficiently to produce chromatographic resolution from the unlabeled analyte under standard GC or HPLC conditions [1]. Consequently, the labeled internal standard and endogenous analyte co-elute and experience identical matrix-induced ionization suppression or enhancement in the MS source [2]. This contrasts with structural analogs (e.g., (2E,4E,6Z)-2,4,6-nonatrienal or saturated C9 aldehydes), which exhibit different retention times and therefore encounter distinct matrix effects at their respective elution windows, introducing quantitation bias [3].

GC-MS method validation Matrix effect correction Ionization suppression Quantitative accuracy

Specified Purity Threshold: ≥90% Minimum Purity with Isotopic Enrichment Specification Enables Reliable Method Validation

Commercially available (2E,4E,6E)-2,4,6-Nonatrienal-13C2 is supplied with a specified minimum purity of 90% . In contrast, unlabeled (2E,4E,6E)-2,4,6-nonatrienal is typically supplied at >95% purity but without isotopic enrichment specifications, and is prone to isomer contamination due to light-induced isomerization during storage [1]. The specified 90% minimum purity for the 13C2-labeled compound, combined with documentation of isotopic incorporation at C1 and C2 positions, provides traceable certification suitable for ISO 17025-compliant method validation .

Analytical standard certification Isotopic purity Method validation Quality control

Primary Research and Industrial Applications for (2E,4E,6E)-2,4,6-Nonatrienal-13C2


Stable Isotope Dilution Assay (SIDA) for Quantitation of 2,4,6-Nonatrienal in Oat-Based Foods

This compound serves as the internal standard for quantifying (E,E,Z)-2,4,6-nonatrienal—the character-impact aroma compound responsible for the typical cereal-like, sweet odor of oat flakes—at concentrations as low as 13 μg/kg using GC-MS SIDA methodology [1]. The 13C2 labeling provides the +2 Da mass shift required to distinguish the internal standard from endogenous analyte while maintaining identical extraction recovery, derivatization efficiency, and ionization response [2].

Method Development for Isomer-Specific Quantitation of 2,4,6-Nonatrienal Geometrical Isomers in Complex Matrices

Given that (2E,4E,6E)-2,4,6-nonatrienal undergoes facile light-induced isomerization to generate up to six geometrical isomers, accurate quantitation of the isomer profile in food extracts or insect-derived samples requires an internal standard that co-isomerizes identically [3]. The 13C2-labeled (2E,4E,6E)-isomer enables simultaneous quantitation of all photogenerated isomers from a single calibration curve, correcting for isomerization that occurs during sample workup [1][3].

Pheromone Titer Quantitation in Flea Beetle (Epitrix spp.) Volatile Collections for Integrated Pest Management Research

Male flea beetles (Epitrix fuscula and E. hirtipennis) emit (2E,4E,6E)-2,4,6-nonatrienal as a component of their aggregation pheromone blend [3]. Accurate quantitation of pheromone emission rates from individual insects or trap-collected volatiles requires isotope dilution with 13C2-labeled internal standard to correct for adsorptive losses during dynamic headspace collection and thermal desorption prior to GC-MS analysis [4].

Authenticity Assessment and Geographical Origin Verification of Premium Teas (Darjeeling Black Tea)

(E,E,Z)-2,4,6-nonatrienal has been identified as a key odorant with high flavor dilution factors in Darjeeling black tea infusions [5]. SIDA quantitation using 13C-labeled internal standard enables precise measurement of nonatrienal concentrations for authenticity assessment, batch-to-batch consistency monitoring, and detection of adulteration in premium tea products where this compound serves as a marker for specific processing or origin characteristics [5].

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